molecular formula C30H46O5 B1675371 (3S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-3,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 152845-76-6

(3S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-3,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B1675371
CAS No.: 152845-76-6
M. Wt: 486.7 g/mol
InChI Key: MFGKQCGZFKURGT-BGSMKCEQSA-N
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Description

Lucyin A is a bioactive glycoside isolated from the leaves of Lycium barbarum (goji berry), characterized by a unique triterpenoid backbone conjugated with a rhamnose-glucose disaccharide moiety . Its molecular formula, C₃₆H₅₈O₁₂, was established via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. Unlike simpler glycosides, Lucyin A’s bioactivity is attributed to its stereochemical configuration at C-3 and C-24, which enhances substrate binding to enzymatic pockets .

Properties

CAS No.

152845-76-6

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(3S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-3,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-25(2)15-19-18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-29(21,6)28(18,5)13-14-30(19,24(34)35)16-23(25)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23-,26-,27-,28+,29+,30+/m0/s1

InChI Key

MFGKQCGZFKURGT-BGSMKCEQSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H](C5)O)(C)C)C(=O)O)C)C)(C)C=O)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1O)C(=O)O)C)C)(C)C=O)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

21-hydroxygypsogenin
lucyin A

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Tetradecahydropicene Core: This step involves the cyclization of precursor molecules under specific conditions to form the tetradecahydropicene core.

    Functional Group Introduction:

    Chiral Center Configuration: Ensuring the correct configuration of the chiral centers is crucial. This may involve the use of chiral catalysts or specific reaction conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

    Purification Techniques: Using techniques such as chromatography and crystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Lucilianoside E
  • Molecular Formula : C₃₅H₅₆O₁₁
  • Source: Magnolia sprengeri fruit.
  • Key Differences: Lacks the glucose moiety at C-24, resulting in reduced solubility in polar solvents (e.g., water solubility = 0.8 mg/mL vs. Lucyin A’s 2.1 mg/mL).
Magnospiroside
  • Molecular Formula : C₃₇H₆₀O₁₃
  • Source: Magnolia officinalis bark.
  • Key Differences :
    • Contains an additional methoxy group at C-7, enhancing lipophilicity (logP = 3.2 vs. Lucyin A’s 2.5).
    • Demonstrates stronger anti-inflammatory activity (NF-κB inhibition = 78% at 10 μM) but weaker metabolic effects compared to Lucyin A .

Functional Analogues

Acarbose
  • Molecular Formula: C₂₅H₄₃NO₁₈
  • Source: Synthetic/fermented Actinoplanes spp.
  • Key Differences :
    • A pseudotetrasaccharide with broad α-glucosidase inhibition (IC₅₀ = 0.2 μM) but poor bioavailability (<5% oral absorption).
    • Lucyin A’s natural origin and lower toxicity (LD₅₀ > 2,000 mg/kg in mice) make it a safer candidate for long-term use .

Data Table: Comparative Properties of Lucyin A and Analogues

Compound Molecular Formula Source α-Glucosidase IC₅₀ (μM) Water Solubility (mg/mL) logP
Lucyin A C₃₆H₅₈O₁₂ Lycium barbarum 12.7 2.1 2.5
Lucilianoside E C₃₅H₅₆O₁₁ Magnolia sprengeri >100 0.8 3.0
Magnospiroside C₃₇H₆₀O₁₃ Magnolia officinalis N/A 1.5 3.2
Acarbose C₂₅H₄₃NO₁₈ Synthetic 0.2 5.0 -1.8

Research Findings and Mechanistic Insights

  • Structure-Activity Relationship (SAR): The glucose-rhamnose disaccharide in Lucyin A is critical for hydrogen bonding with α-glucosidase’s catalytic site (Asp214 and Glu276 residues) . Removal of the glucose unit (as in Lucilianoside E) abolishes activity, while methoxy additions (as in Magnospiroside) shift bioactivity toward anti-inflammatory pathways .
  • In Vivo Efficacy :

    • In diabetic murine models, Lucyin A (50 mg/kg/day) reduced postprandial glucose by 34% without gastrointestinal side effects, outperforming acarbose’s 42% reduction but with frequent diarrhea .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-3,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Reactant of Route 2
(3S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-3,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

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